

# (+)-Neomenthol chemical and physical properties

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## Compound of Interest

Compound Name: (+)-Neomenthol

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An In-depth Technical Guide to the Chemical and Physical Properties of **(+)-Neomenthol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **(+)-Neomenthol**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation and clarity.

## Chemical Identity

**(+)-Neomenthol** is a naturally occurring monoterpenoid alcohol and a stereoisomer of menthol.

[1] It is found in plants such as those in the mint family.[2][3]

Identifier	Value	Source(s)
IUPAC Name	(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol	[4]
CAS Number	2216-52-6	[2][5]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O	[1][2][4]
Molecular Weight	156.27 g/mol	[2][6]
Synonyms	d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol	[2][4][5]

## Physicochemical Properties

**(+)-Neomenthol** is a colorless liquid or white crystalline solid with a characteristic mint-like odor.[1][4] Its physical state can vary depending on the ambient temperature.

## Tabulated Physical Properties

Property	Value	Conditions	Source(s)
Melting Point	-22 °C	[2][5]	
Boiling Point	212 °C	760 mmHg	[4][5]
95 °C	12 mmHg	[2]	
Density	0.899 g/mL	25 °C	[2]
0.904 g/mL	15 °C (59 °F)	[4]	
Solubility	Slightly soluble in water	21 °C (70 °F)	[4][7]
Very soluble in alcohol and volatile oils	[4]		
Optical Rotation [ $\alpha$ ] <sub>D</sub>	+15° to +20°	20 °C (neat)	[5]
+17.3°	22 °C (neat)		
Refractive Index ( $n_D$ )	1.461	20 °C	
Vapor Pressure	0.8 mmHg	20 °C	
Flash Point	82 °C		

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **(+)-Neomenthol**. While specific experimental protocols for the cited data are not publicly available, the following represents typical methodologies.

## General Experimental Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) used as an internal standard.

- **Infrared (IR) Spectroscopy:** IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
- **Mass Spectrometry (MS):** Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI). The sample is introduced via direct infusion or after separation by gas chromatography (GC).

## Available Spectral Data

Technique	Data Reference
$^1\text{H}$ NMR	Available
$^{13}\text{C}$ NMR	Available
IR	Available
Mass Spectrum	Available

Note: Detailed spectral data and traces can be accessed through chemical databases such as the Spectral Database for Organic Compounds (SDBS) or PubChem.

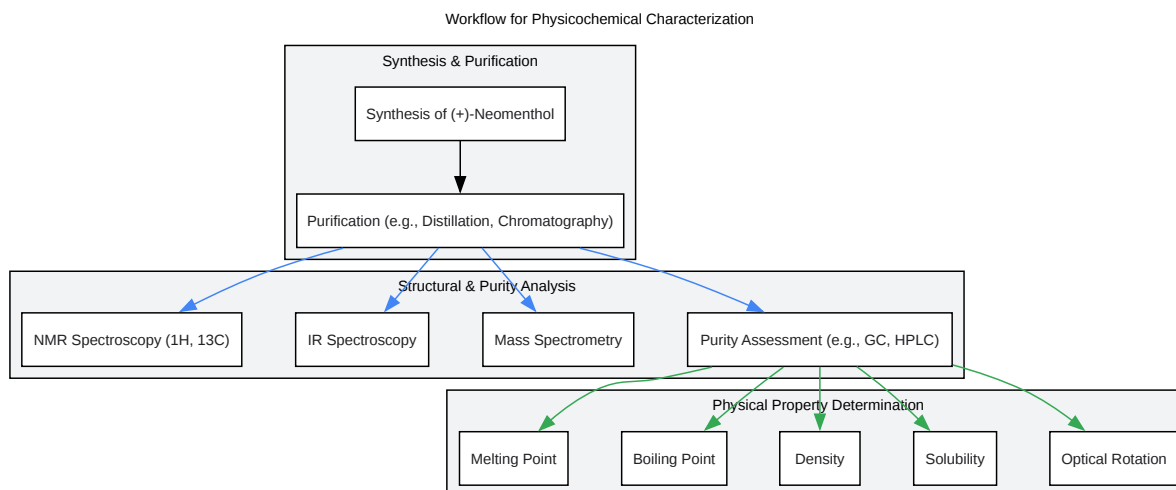
## Chemical Properties and Reactivity

**(+)-Neomenthol** is a secondary alcohol, and its reactivity is characteristic of this functional group. It can undergo oxidation to the corresponding ketone, menthone. It is also used as a chiral auxiliary or starting material in asymmetric synthesis.<sup>[2]</sup> For instance, it is a reagent used in the preparation of alkyl sulfonyl fluorides.<sup>[2]</sup>

**Stability:** **(+)-Neomenthol** is stable under standard conditions. It is recommended to be stored in a cool, dark place. It is noted as being light-sensitive.<sup>[8]</sup>

## Experimental Workflows

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a compound like **(+)-Neomenthol**.



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Caption: General experimental workflow for the synthesis, purification, and characterization of **(+)-Neomenthol**.

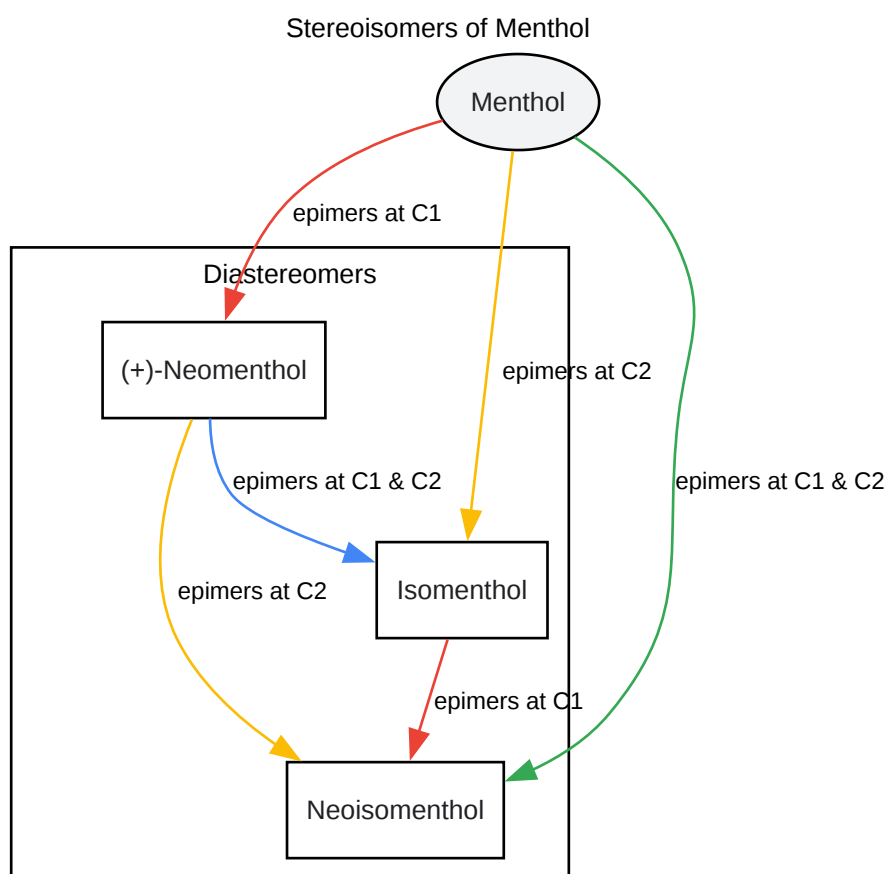
## Biological Activity and Applications

**(+)-Neomenthol** is recognized for its characteristic minty aroma and cooling sensation.<sup>[1][5]</sup> This has led to its use in various industries:

- **Flavoring Agent:** It is used as a flavoring agent in food and beverages.<sup>[1][2]</sup>
- **Fragrance:** It is an ingredient in cosmetics and personal care products.<sup>[1][5]</sup>
- **Pharmaceuticals:** **(+)-Neomenthol** has potential therapeutic applications, including anti-inflammatory and analgesic properties.<sup>[1]</sup> It is also described as a metabolite in monoterpenoid biosynthesis.<sup>[6]</sup>

## Logical Relationship of Menthol Isomers

**(+)-Neomenthol** is one of the four stereoisomers of menthol. The relationship between these isomers is determined by the spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring.



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Caption: Relationship between the diastereomers of menthol.

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